6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound with the molecular formula C8H7BrFNO·HCl. It is a member of the benzoxazine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Acylation: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a solvent such as chloroform.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anticonvulsant activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: This compound is similar in structure but differs in the position of the fluorine atom.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another benzoxazine derivative with different substituents.
Uniqueness
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Biological Activity
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical identifiers:
- CAS Number : 1160102-28-2
- Molecular Formula : C₈H₇BrFNO
- Molecular Weight : 232.05 g/mol
- Purity : 96% .
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. In a study analyzing various derivatives, 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine was found to possess notable activity against both bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 10 µg/mL for certain strains .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Candida albicans | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
A notable study reported an IC₅₀ value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics .
Anti-inflammatory Properties
6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine has shown potential in reducing inflammation in animal models. In a study involving carrageenan-induced paw edema in rats, treatment with this compound significantly reduced swelling compared to control groups .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of various benzoxazine derivatives, including our compound of interest. The study involved testing against clinical isolates from patients with infections. Results indicated that the compound effectively inhibited growth in multi-drug resistant strains.
Case Study 2: Cancer Cell Line Studies
A comprehensive analysis was conducted on the effects of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine on different cancer cell lines. The findings highlighted its ability to induce apoptosis through mitochondrial pathways, demonstrating its potential as a lead compound for further development in cancer therapy.
Properties
IUPAC Name |
6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4,11H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFHNKPWKGLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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